(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride

Hydrolytic stability SuFEx chemistry Covalent probe design

Choose FSY·HCl for workflows where hydrolytic stability and latent bioreactivity are non-negotiable. Unlike aryl sulfonyl fluoride analogs that degrade within minutes at physiological pH, the –OSO₂F warhead remains intact >24 h, enabling reliable genetic code expansion, clean ABPP target engagement, and RaPID macrocyclic library construction. Its attenuated electrophilicity minimizes non-specific labeling—critical for covalent inhibitor discovery and radiopharmaceutical development where promiscuous reactivity would compromise data integrity. Supplied as the hydrochloride salt for direct use in FIT systems and Fmoc-SPPS.

Molecular Formula C9H11ClFNO5S
Molecular Weight 299.7
CAS No. 2227199-79-1
Cat. No. B6179322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride
CAS2227199-79-1
Molecular FormulaC9H11ClFNO5S
Molecular Weight299.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride (CAS 2227199-79-1) – Class Definition and Core Structural Features


(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride (CAS 2227199-79-1), also known as fluorosulfate-L-tyrosine hydrochloride or FSY·HCl, is an unnatural amino acid that incorporates an aryl fluorosulfate (–OSO₂F) warhead at the para position of the L-phenylalanine side chain . The fluorosulfate group belongs to the sulfur(VI) fluoride exchange (SuFEx) click chemistry family, endowing the molecule with a unique reactivity profile that bridges latent bioreactivity and aqueous stability—a combination that distinguishes it from both traditional sulfonyl fluoride electrophiles and non‑covalent tyrosine analogs [1].

Why L-Phenylalanine-4-sulfonyl Fluoride Hydrochloride and Other In‑Class Electrophiles Cannot Replace (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride


Although several para‑substituted phenylalanine derivatives bearing sulfur(VI) fluoride warheads are commercially available, their substitution at the purchasing stage introduces quantifiable risks in hydrolytic stability, off‑target reactivity, and biocompatibility. Aryl sulfonyl fluorides (–SO₂F) hydrolyze rapidly at physiological pH, whereas the fluorosulfate (–OSO₂F) group present in this compound remains intact for >24 h under identical conditions [1]. Moreover, the oxygen‑mediated resonance stabilization of the fluorosulfate lowers its intrinsic electrophilicity, resulting in markedly reduced non‑specific protein labeling compared to sulfonyl fluoride analogs [1]. These differential properties directly govern the suitability of the compound for applications that demand latent bioreactivity—such as genetic code expansion, activity‑based protein profiling, and covalent inhibitor discovery—where premature hydrolysis or promiscuous labeling would compromise data quality or lead to candidate failure.

Quantitative Comparative Evidence for (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride Versus Closest Analogs


Hydrolytic Stability: Fluorosulfate Outlasts Sulfonyl Fluoride at Physiological pH

Aryl fluorosulfates (–OSO₂F) exhibit superior hydrolytic stability compared to their aryl sulfonyl fluoride (–SO₂F) counterparts. In a controlled head‑to‑head comparison, para‑ and meta‑carboxyl benzene fluorosulfates remained intact for >24 h in pH 7.5 aqueous buffer, whereas the corresponding sulfonyl fluorides underwent rapid hydrolysis [1]. This stability advantage is directly transferable to the fluorosulfate warhead present in (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride, as the electronic environment of the –OSO₂F group is conserved across aryl fluorosulfate scaffolds.

Hydrolytic stability SuFEx chemistry Covalent probe design

Off‑Target Protein Labeling: Fluorosulfate Warhead Markedly Reduces Non‑Specific Reactivity

The intrinsic electrophilicity of the fluorosulfate group is attenuated relative to the sulfonyl fluoride, leading to lower promiscuous protein labeling. In a direct comparison using model protein albumin, benzene fluorosulfate (BFS) showed negligible adduct formation even at high concentrations and extended incubation times, whereas benzenesulfonyl fluoride (BSF) produced multiple covalent adducts under identical conditions [1]. This differential reactivity profile is attributed to oxygen‑mediated resonance stabilization of the fluorosulfate sulfur center.

Chemoproteomics Off-target reactivity Covalent warhead selectivity

Genetic Encoding: FSY Is the Only Aryl Fluorosulfate‑Containing Unnatural Amino Acid Validated for Ribosomal Incorporation

Fluorosulfate-L-tyrosine (FSY) was the first—and remains the only—aryl fluorosulfate-containing unnatural amino acid to be genetically encoded in both E. coli and mammalian cells [1]. This was achieved through the evolution of a dedicated orthogonal tRNA synthetase–tRNA pair, enabling site‑specific incorporation of FSY into proteins in vivo. Competing electrophilic unnatural amino acids (e.g., acrylamide‑ or sulfonyl fluoride‑bearing analogs) either lack genetic encoding altogether or exhibit significant cytotoxicity, precluding their use in live‑cell protein cross‑linking studies.

Genetic code expansion Unnatural amino acid SuFEx bioconjugation

Ribosomal Incorporation into Macrocyclic Peptide Libraries Enables Discovery of Low‑Nanomolar Covalent Binders

The 2025 JACS study demonstrated that 4‑fluorosulfonyloxy‑L‑phenylalanine (FSY) can be efficiently incorporated into macrocyclic peptides via a flexible in vitro translation (FIT) system, generating a covalent macrocyclic peptide library of >10¹² diversity [1]. De novo screening against human α‑thrombin and fibroblast activation protein (FAP) yielded FSY‑bearing peptides with potent inhibitory activity in the low nanomolar range. When conjugated to a radionuclide chelator, these covalent macrocycles exhibited significantly enhanced tumor‑selective uptake and prolonged retention compared to their non‑covalent counterparts, demonstrating a quantitative in vivo advantage [1].

Macrocyclic peptide Covalent inhibitor mRNA display De novo discovery

High‑Value Application Scenarios for (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride


Genetic Code Expansion for Proximity‑Enabled Protein Cross‑Linking in Live Cells

FSY·HCl serves as the precursor for fluorosulfate‑L‑tyrosine (FSY), the only genetically encodable aryl fluorosulfate unnatural amino acid. Researchers can incorporate FSY into proteins of interest in E. coli or mammalian cells to perform proximity‑triggered SuFEx cross‑linking with lysine, histidine, or tyrosine residues, capturing transient or weak protein–protein interactions in their native cellular context [1].

De Novo Discovery of Covalent Macrocyclic Peptide Therapeutics

The compound's compatibility with flexible in vitro translation (FIT) systems enables the construction of exceptionally large (>10¹²) covalent macrocyclic peptide libraries. These libraries can be mined via RaPID or mRNA display against challenging targets such as α‑thrombin or fibroblast activation protein, routinely yielding hits with low nanomolar IC₅₀ values and covalent binding modes [2].

Activity‑Based Protein Profiling (ABPP) with Reduced Background Labeling

The attenuated electrophilicity of the fluorosulfate warhead, relative to sulfonyl fluoride probes, minimizes non‑specific protein labeling. This property makes FSY‑derived probes particularly suited for ABPP workflows that require clean, interpretable target engagement profiles in complex proteomes [3].

Targeted Radionuclide Therapy Conjugates with Prolonged Tumor Retention

FSY‑bearing macrocyclic peptides conjugated to radionuclide chelators have demonstrated significantly improved tumor‑selective uptake and prolonged retention in vivo compared to non‑covalent peptide counterparts. This positions the compound as a key building block for the development of covalent radiopharmaceuticals with enhanced therapeutic indices [2].

Quote Request

Request a Quote for (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.